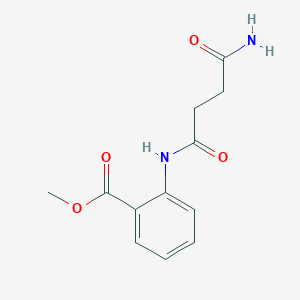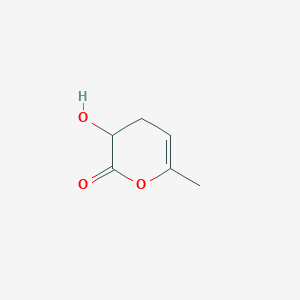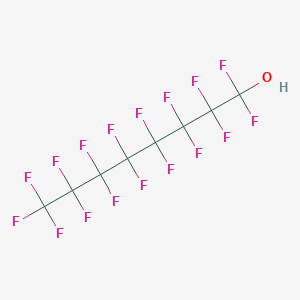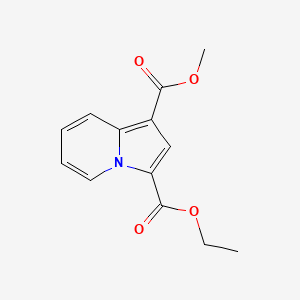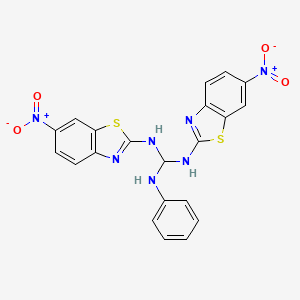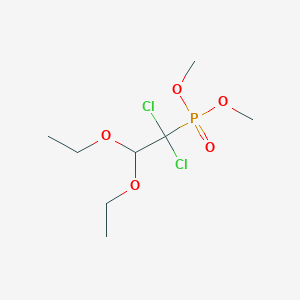
Dimethyl (1,1-dichloro-2,2-diethoxyethyl)phosphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl (1,1-dichloro-2,2-diethoxyethyl)phosphonate is an organophosphorus compound with a unique structure that includes both dichloro and diethoxy groups attached to a central phosphonate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl (1,1-dichloro-2,2-diethoxyethyl)phosphonate typically involves the reaction of dichloroacetaldehyde diethyl acetal with dimethyl phosphite under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the phosphonate ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Dimethyl (1,1-dichloro-2,2-diethoxyethyl)phosphonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acids.
Reduction: Reduction reactions can lead to the formation of phosphine derivatives.
Substitution: The dichloro groups can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be employed under mild conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions include phosphonic acids, phosphine derivatives, and various substituted phosphonates, depending on the reaction conditions and reagents used.
Applications De Recherche Scientifique
Dimethyl (1,1-dichloro-2,2-diethoxyethyl)phosphonate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound can be used in the study of enzyme inhibition and as a probe for understanding biological pathways involving phosphorus-containing compounds.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.
Mécanisme D'action
The mechanism by which Dimethyl (1,1-dichloro-2,2-diethoxyethyl)phosphonate exerts its effects involves the interaction with molecular targets such as enzymes and receptors. The dichloro and diethoxy groups play a crucial role in the binding affinity and specificity of the compound. The phosphonate moiety can mimic phosphate groups, allowing the compound to interfere with phosphorylation processes in biological systems.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Dimethyl (2,2-dichloro-1-hydroxyethyl)phosphonate
- Dimethyl (1,1-dichloro-2,2-dimethoxyethyl)phosphonate
Uniqueness
Dimethyl (1,1-dichloro-2,2-diethoxyethyl)phosphonate is unique due to its specific combination of dichloro and diethoxy groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for specialized applications in research and industry.
Propriétés
Numéro CAS |
113827-80-8 |
|---|---|
Formule moléculaire |
C8H17Cl2O5P |
Poids moléculaire |
295.09 g/mol |
Nom IUPAC |
1,1-dichloro-1-dimethoxyphosphoryl-2,2-diethoxyethane |
InChI |
InChI=1S/C8H17Cl2O5P/c1-5-14-7(15-6-2)8(9,10)16(11,12-3)13-4/h7H,5-6H2,1-4H3 |
Clé InChI |
DQCVVLHGSHDRGI-UHFFFAOYSA-N |
SMILES canonique |
CCOC(C(P(=O)(OC)OC)(Cl)Cl)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethanamine, N,N-dimethyl-2-[(1-phenylethenyl)oxy]-](/img/structure/B14294540.png)
![1-[(2-Hydroxyethyl)amino]-2,3-dihydro-1H-inden-2-ol](/img/structure/B14294545.png)
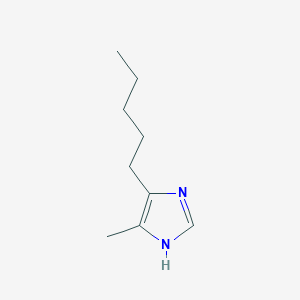

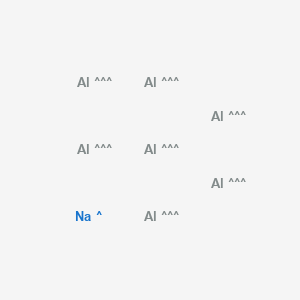
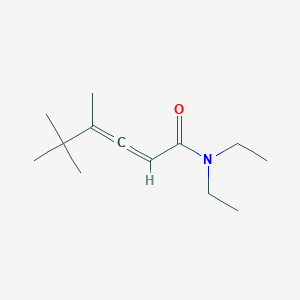
![4-[(2-Methylbutoxy)carbonyl]phenyl 4-hydroxybenzoate](/img/structure/B14294577.png)
![N-[methoxy-[methyl(nitro)amino]methyl]-N-methylnitramide](/img/structure/B14294590.png)
![N-[1-(Diethylamino)-3-methyl-1-oxobutan-2-yl]-3,5-dinitrobenzamide](/img/structure/B14294594.png)
